molecular formula C6H7BrN2S B13983391 5-Bromo-2-(methylthio)pyridin-3-amine

5-Bromo-2-(methylthio)pyridin-3-amine

Cat. No.: B13983391
M. Wt: 219.10 g/mol
InChI Key: FTCRQFOWUPVTHA-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylthio)pyridin-3-amine is a pyridine derivative with a bromine atom at position 5, a methylthio (-SMe) group at position 2, and an amine (-NH₂) group at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex heterocyclic systems . The methylthio group enhances reactivity by acting as a directing group and moderates electronic effects, while the bromine atom provides a handle for further functionalization. Applications span pharmaceuticals, agrochemicals, and materials science, with its structure enabling tailored modifications for target-specific properties.

Properties

Molecular Formula

C6H7BrN2S

Molecular Weight

219.10 g/mol

IUPAC Name

5-bromo-2-methylsulfanylpyridin-3-amine

InChI

InChI=1S/C6H7BrN2S/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,8H2,1H3

InChI Key

FTCRQFOWUPVTHA-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=N1)Br)N

Origin of Product

United States

Preparation Methods

Reduction of Nitro-Substituted Pyridines to Aminopyridines

One common route involves reducing 2-methyl-3-nitro-5-bromopyridine to 5-bromo-2-methylpyridin-3-amine , which is a close analog and precursor to the methylthio derivative. The reduction is typically performed using iron powder and ammonium chloride in a methanol/water mixture at reflux (~80 °C) for 2 hours. After completion, filtration and concentration under reduced pressure yield the amino compound in high yield (~95%) with good purity.

Step Reagents & Conditions Product Yield
Reduction Iron powder, ammonium chloride, MeOH/H2O (4:1), 80 °C, 2 h 5-Bromo-2-methylpyridin-3-amine 95%

Introduction of Methylthio Group at the 2-Position

The methylthio substituent at the 2-position can be introduced via nucleophilic aromatic substitution on halogenated pyridine intermediates. A typical strategy involves:

  • Starting from 2,6-dihalogenated pyridine-3-amine derivatives.
  • Reaction with methylthiolate anion (generated from methyl mercaptan or methylthiolates salts) in polar aprotic solvents like N,N-dimethylformamide (DMF).
  • This substitution is highly regioselective for the 2-position when the 6-position is blocked or substituted.

For example, in related pyridine carboxylate systems, treatment of 2,6-dichloropyridine derivatives with 4-methylbenzenethiolate anion in DMF resulted in quantitative substitution at the 6-position, which can be extrapolated to methylthio substitution on the 2-position under similar conditions.

Bromination Methods

Bromination at the 5-position is often achieved either as an early step or as a late-stage functionalization using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS). The key considerations include:

  • Regioselectivity to avoid bromination at undesired positions (e.g., 3-position).
  • Control of reaction temperature (often 0 to -10 °C) to minimize side reactions.
  • Use of acid salts of amino intermediates to stabilize the substrate during bromination.

A representative procedure from the patent literature describes generating the acid salt of 5-amino-2-methylpyridine, cooling to 0 to -10 °C, then slowly adding bromine followed by sodium nitrite aqueous solution. This affords 5-bromo-2-methylpyridine in high yield with minimal by-products.

Step Reagents & Conditions Product Yield
Bromination Bromine, sodium nitrite, acid salt, 0 to -10 °C 5-Bromo-2-methylpyridine High (not specified)

Hydrogenation Reduction of Nitro to Amino Group

Hydrogenation using palladium on carbon (Pd/C) catalyst under hydrogen atmosphere is a common method to reduce nitro groups to amines. This step is crucial in converting 5-nitro-2-methylpyridine to 5-amino-2-methylpyridine, which can then be further functionalized.

Comparative Data Table of Key Preparation Steps

Step Starting Material Reagents & Conditions Product Yield (%) Notes
Nitro reduction 2-methyl-3-nitro-5-bromopyridine Fe powder, NH4Cl, MeOH/H2O (4:1), 80 °C, 2 h 5-bromo-2-methylpyridin-3-amine 95 Hot suction filtration, reduced pressure concentration
Nucleophilic substitution 2,6-dichloropyridine derivatives Methylthiolate anion, DMF 2-(methylthio)-substituted pyridine Quantitative (extrapolated) High regioselectivity for 2-position
Bromination 5-amino-2-methylpyridine (acid salt) Bromine, sodium nitrite, 0 to -10 °C 5-bromo-2-methylpyridine High Mild conditions, suitable for scale-up
Hydrogenation 5-nitro-2-methylpyridine Pd/C, H2 5-amino-2-methylpyridine High Catalytic hydrogenation

Research Findings and Analysis

  • The reduction of nitro groups to amines using iron and ammonium chloride is a reliable, high-yielding, and cost-effective method suitable for industrial scale.
  • The nucleophilic aromatic substitution to install methylthio groups benefits from the use of polar aprotic solvents and thiolate anions, ensuring regioselectivity and high conversion rates.
  • Bromination via acid salt intermediates at low temperatures minimizes side reactions and improves product purity, which is critical for downstream applications.
  • Catalytic hydrogenation with Pd/C is a clean and efficient reduction method, offering high selectivity without over-reduction or degradation of sensitive pyridine rings.

Scientific Research Applications

5-Bromo-2-(methylthio)-3-pyridinamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its role as a building block in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of materials with specific electronic or optical properties, contributing to advancements in material science.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylthio)-3-pyridinamine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Substituent Variations at Position 2

The nature of the substituent at position 2 significantly influences electronic properties and synthetic utility:

Compound Name Substituent at Position 2 Key Differences Reference
5-Bromo-2-(methylthio)pyridin-3-amine Methylthio (-SMe) Electron-rich due to sulfur; enhances reactivity in cross-coupling reactions
5-Bromo-2-methoxypyridin-3-amine Methoxy (-OMe) Less electron-donating than -SMe; lower directing effect in metal-catalyzed reactions
5-Bromo-2-morpholinopyridin-3-amine Morpholino (-N-morpholine) Bulky substituent; may reduce reaction rates due to steric hindrance
5-Bromo-2-methylpyridin-3-amine Methyl (-Me) Lacks directing ability; limited utility in coupling reactions

Key Insights :

  • The methylthio group in the target compound improves reactivity in cross-coupling compared to methoxy or methyl groups, as seen in Suzuki reactions where -SMe facilitates palladium coordination .
  • Morpholino-substituted analogs exhibit reduced solubility in polar solvents (e.g., MeCN), limiting their application in certain syntheses .

Halogen and Substituent Position Isomerism

Variations in halogen position and additional substituents alter physicochemical and biological properties:

Compound Name Halogen Position Additional Substituents Molecular Weight (g/mol) Notable Properties Reference
5-Bromo-2-(methylthio)pyridin-3-amine 5 None 233.12 High reactivity in C-Br bond activation
3-Bromo-5-methylpyridin-2-amine 3 Methyl at position 5 201.06 Reduced steric bulk; easier functionalization
5-Bromo-6-chloro-2-methylpyridin-3-amine 5 (Br), 6 (Cl) Methyl at position 2 221.48 Increased lipophilicity (logP ~2.5)
5-Bromo-3-methoxypyridin-2-amine 5 Methoxy at position 3 217.05 Enhanced solubility in aqueous media

Key Insights :

  • Halogen position affects regioselectivity in further substitutions. For example, bromine at position 5 (target compound) favors coupling at position 3 due to electronic effects .

Spectroscopic Differentiation

¹³C NMR and ¹H NMR data distinguish the target compound from analogs:

  • Methylthio Group : Signals at δ ~17–18 ppm (¹³C) and δ ~2.4–2.5 ppm (¹H) .
  • Methoxy Group : ¹³C signals at δ ~55–60 ppm, with ¹H singlets at δ ~3.8–4.0 ppm .
  • Morpholino Group: Complex splitting patterns in ¹H NMR due to nitrogen lone-pair effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-2-(methylthio)pyridin-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromine substitution at the 5-position of a pyridine scaffold can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C). The methylthio group at the 2-position is introduced via thiolation using methanethiol or its derivatives in the presence of a base like NaH or K₂CO₃ . Optimization involves adjusting reaction time, solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Pd catalysts for coupling reactions). Monitoring progress via TLC or HPLC is critical to avoid over-bromination or byproduct formation.

Q. How can researchers validate the purity and structural identity of 5-Bromo-2-(methylthio)pyridin-3-amine?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) spectra with literature data. Pay attention to coupling constants for regiochemical confirmation (e.g., distinguishing between 2- and 3-substituted pyridines) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns verify substituent positions.
  • HPLC/GC : Retention time comparison with a reference standard ensures purity (>95%).
  • Elemental Analysis : Validate stoichiometry of C, H, N, and S .

Q. What safety protocols are essential when handling 5-Bromo-2-(methylthio)pyridin-3-amine in the lab?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard-specific guidelines:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to potential bromine vapor release.
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic reactions.
  • Waste Disposal : Segregate halogenated waste in designated containers for incineration .

Advanced Research Questions

Q. How can researchers address challenges in crystallizing 5-Bromo-2-(methylthio)pyridin-3-amine for X-ray diffraction studies?

  • Methodological Answer : Crystallization difficulties often arise from flexible methylthio groups or solvent inclusion. Strategies include:

  • Solvent Screening : Use mixed solvents (e.g., hexane/ethyl acetate) to slow nucleation.
  • Temperature Gradients : Gradual cooling from 40°C to 4°C promotes ordered crystal growth.
  • Additives : Introduce trace amounts of co-crystallizing agents like crown ethers to stabilize the lattice.
  • Refinement Tools : Employ SHELXL for handling weak diffraction data or twinning, leveraging its robust algorithms for partial occupancy and disorder modeling .

Q. What strategies mitigate regioselectivity issues during functionalization of 5-Bromo-2-(methylthio)pyridin-3-amine?

  • Methodological Answer : The bromine atom at C5 and methylthio group at C2 influence electronic effects (e.g., ortho/para-directing). To control regioselectivity:

  • Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate specific positions, followed by electrophilic quenching.
  • Protecting Groups : Temporarily block the amine at C3 with Boc or Fmoc to direct reactions to desired sites .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .

Q. How should researchers resolve contradictions in spectroscopic data for derivatives of 5-Bromo-2-(methylthio)pyridin-3-amine?

  • Methodological Answer : Discrepancies in NMR or IR data may stem from tautomerism, solvent effects, or impurities. Steps include:

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at −40°C to 80°C.
  • Deuterated Solvents : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding’s impact on chemical shifts.
  • 2D Techniques : Use HSQC, HMBC, and NOESY to confirm connectivity and rule out isomeric byproducts .

Q. What mechanistic insights are critical for designing catalytic reactions involving 5-Bromo-2-(methylthio)pyridin-3-amine?

  • Methodological Answer : The compound’s reactivity in cross-coupling (e.g., Suzuki, Buchwald-Hartwig) depends on:

  • Oxidative Addition : Bromine’s leaving group ability in Pd-catalyzed reactions. Use ligands like XPhos to enhance catalytic turnover.
  • Transmetalation Barriers : Assess using kinetic studies (e.g., Eyring plots) to optimize boronic acid partners.
  • Side Reactions : Monitor debromination or methylthio oxidation (e.g., to sulfoxide) via in-situ IR or UV-Vis spectroscopy .

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